(R)-Tetrahydropapaverine hydrochloride

Vascular pharmacology Phosphodiesterase Smooth muscle relaxation

Procure (R)-Tetrahydropapaverine hydrochloride (CAS 54417-53-7), the chirally pure R-enantiomer that serves as the indispensable inactive control for its neurotoxic (S)-counterpart. Unlike non-selective PDE inhibitors (e.g., papaverine) or racemic mixtures, this compound exhibits no intrinsic biological activity on PDE isoforms, enabling unambiguous attribution of dopaminergic/serotonergic toxicity to the active stereoisomer in TIQ research. Its defined (R)-stereochemistry also makes it the requisite starting material for synthesizing cisatracurium besylate—no generic isoquinoline can substitute. Offered at ≥98% purity with full stereochemical characterization for reproducible, publication-ready results.

Molecular Formula C20H26ClNO4
Molecular Weight 379.9 g/mol
CAS No. 54417-53-7
Cat. No. B046558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Tetrahydropapaverine hydrochloride
CAS54417-53-7
Synonyms(R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride;  D)-(-)-Norlaudanosine Hydrochloride; (R)-Tetrahydropapaverine Hydrochloride;  D-(-)-Tetrahydropapaverine Hydrochloride
Molecular FormulaC20H26ClNO4
Molecular Weight379.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC.Cl
InChIInChI=1S/C20H25NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-6,10-12,16,21H,7-9H2,1-4H3;1H
InChIKeyVMPLLPIDRGXFTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Tetrahydropapaverine Hydrochloride (CAS 54417-53-7): Chiral Isomer for Experimental Control in Neuropharmacology and Synthesis


(R)-Tetrahydropapaverine hydrochloride (CAS 54417-53-7) is the R-enantiomer of tetrahydropapaverine, a tetrahydroisoquinoline alkaloid . This chiral compound is recognized as the inactive isomer of racemic tetrahydropapaverine hydrochloride [1], making it essential for experimental controls in studies of neurotoxicity and neurotransmitter biosynthesis [2]. Its high purity (≥98%) and defined stereochemistry are critical for reproducible research outcomes .

Why (R)-Tetrahydropapaverine Hydrochloride Cannot Be Substituted: The Critical Role of Stereochemistry and Isoform Selectivity


Generic substitution of (R)-tetrahydropapaverine hydrochloride with other isoquinolines like papaverine, (S)-enantiomers, or racemic mixtures is not scientifically valid due to fundamental differences in mechanism and potency. Papaverine acts as a non-selective phosphodiesterase (PDE) inhibitor [1], whereas tetrahydropapaverine does not inhibit PDE isoforms [2]. Critically, the (R)-enantiomer is biologically inactive, making it the required control for its active (S)-counterpart in studies of stereospecific effects [3]. Furthermore, its specific role as a key intermediate in the synthesis of the clinically used neuromuscular blocker cisatracurium cannot be fulfilled by any other analog [4].

Quantitative Differentiation of (R)-Tetrahydropapaverine Hydrochloride: A Head-to-Head Evidence Guide for Scientific Procurement


Vascular Mechanism of Action: Tetrahydropapaverine Lacks PDE Inhibition Found in Papaverine

A direct comparative study demonstrates that tetrahydropapaverine does not inhibit cyclic nucleotide phosphodiesterases (PDEs) isolated from bovine aorta, while papaverine significantly affects all PDE isoforms [1]. This defines a clear mechanistic differentiation for research applications where PDE inhibition must be avoided.

Vascular pharmacology Phosphodiesterase Smooth muscle relaxation Benzylisoquinoline

Stereospecific Biological Activity: (R)-Enantiomer is Inactive vs. Active Racemate

(R)-Tetrahydropapaverine hydrochloride is explicitly identified as the inactive isomer of the racemic tetrahydropapaverine hydrochloride [1]. This lack of activity is the compound's primary functional characteristic and its main utility as a negative control in assays where the (S)-enantiomer or the racemate demonstrates a biological effect.

Chiral pharmacology Experimental control Neurotoxicity Stereoisomer

Neurotransmitter Biosynthesis: Inhibition of Tryptophan Hydroxylase and Serotonin Production

Tetrahydropapaverine inhibits tryptophan hydroxylase (TPH) prepared from P815 cells with an IC50 of 5.7 µM and decreases intracellular serotonin content in the same cells with an IC50 of 6.2 µM [1]. At 5.0 µM, serotonin content is inhibited by 42.1% [2]. While this activity is attributed to the racemate, the (R)-enantiomer serves as the essential inactive control for these assays.

Serotonin biosynthesis Tryptophan hydroxylase Neurochemistry Enzyme inhibition

Industrial Utility: A Key Chiral Intermediate for Cisatracurium Besylate Synthesis

Unlike papaverine or the racemic tetrahydropapaverine, the (R)-enantiomer is a specifically required intermediate for the preparation of cisatracurium besylate [1]. Patents detail processes for its resolution and use in synthesizing this clinically important neuromuscular blocking agent [2].

Pharmaceutical synthesis Neuromuscular blockers Chiral resolution Process chemistry

Optimal Application Scenarios for (R)-Tetrahydropapaverine Hydrochloride in Research and Development


As a Negative Control in Stereospecific Neurotoxicity Assays

Use (R)-tetrahydropapaverine hydrochloride as the inactive control when studying the neurotoxic effects of the active (S)-enantiomer or the racemic mixture on dopaminergic or serotonergic neurons. Its lack of biological activity allows for clear attribution of any observed toxicity to the active stereoisomer, as supported by its classification as an inactive isomer [1] and its use in studies of TIQs neurotoxicity [2].

As a Reference Compound in PDE-Independent Vascular Studies

Employ (R)-tetrahydropapaverine in investigations of vascular smooth muscle relaxation mechanisms that are not mediated by phosphodiesterase (PDE) inhibition. Since this compound, unlike papaverine, shows no effect on PDE isoforms [1], it serves as a valuable tool to dissect alternative pathways, such as those involving alpha-1 adrenoceptors.

As a Chiral Building Block in the Synthesis of Cisatracurium

Utilize (R)-tetrahydropapaverine hydrochloride as the essential chiral starting material or intermediate in the multi-step synthesis of the neuromuscular blocking agent cisatracurium besylate. The defined (R)-stereochemistry is a prerequisite for the correct stereochemical outcome of the final drug substance, a requirement well-documented in patent literature [1].

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